molecular formula C11H11NO B11914993 1,8-Dimethylquinolin-2(1H)-one CAS No. 35359-35-4

1,8-Dimethylquinolin-2(1H)-one

Cat. No.: B11914993
CAS No.: 35359-35-4
M. Wt: 173.21 g/mol
InChI Key: UJCPSHGLLVRPFC-UHFFFAOYSA-N
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Description

1,8-Dimethylquinolin-2(1H)-one is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dimethylquinolin-2(1H)-one can be synthesized through several methods, including:

    Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Skraup Synthesis: This method uses glycerol, aniline, and sulfuric acid with an oxidizing agent to form quinoline derivatives.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogens, alkylating agents, and nitrating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1,8-Dimethylquinolin-2(1H)-one depends on its specific application. For example:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.

    Chemical Reactions: It acts as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A similar compound with a single methyl group.

    8-Methylquinoline: Another similar compound with a methyl group at a different position.

Uniqueness

1,8-Dimethylquinolin-2(1H)-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

35359-35-4

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,8-dimethylquinolin-2-one

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-9-6-7-10(13)12(2)11(8)9/h3-7H,1-2H3

InChI Key

UJCPSHGLLVRPFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=O)N2C

Origin of Product

United States

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